8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Overview
Description
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one is a complex organic compound featuring a unique structure that includes a dioxino-acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene: This compound shares a similar dioxino core but differs in its functional groups and overall structure.
1-(3-phenyl-1H-pyrazol-5-yl)ethanone: Another related compound with a different core structure but similar functional groups.
Uniqueness
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
8,8-dimethyl-11-(4-methylsulfanylphenyl)-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-24(2)12-18-23(19(26)13-24)22(14-4-6-15(29-3)7-5-14)16-10-20-21(11-17(16)25-18)28-9-8-27-20/h4-7,10-11,22,25H,8-9,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQCUVLXORSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC=C(C=C5)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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